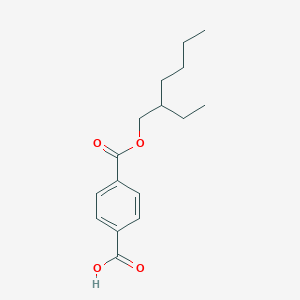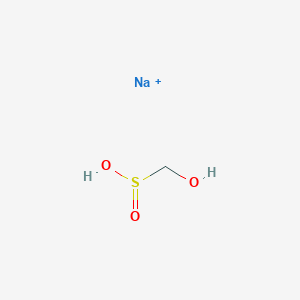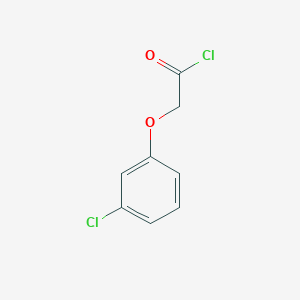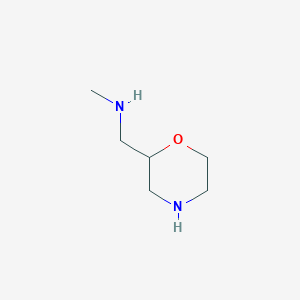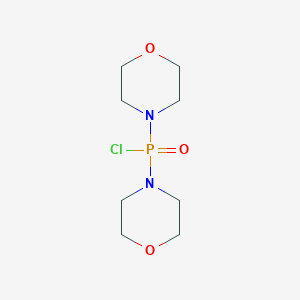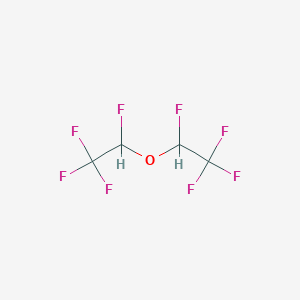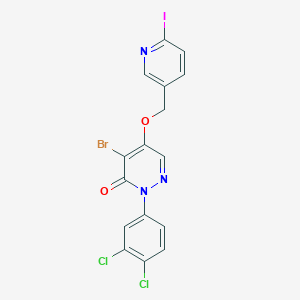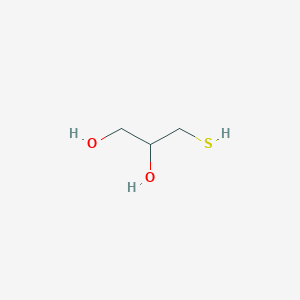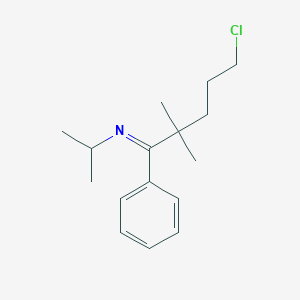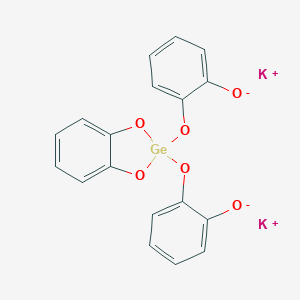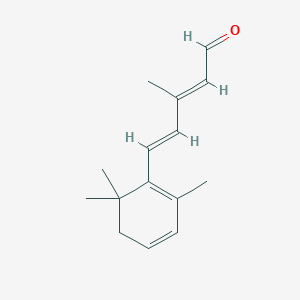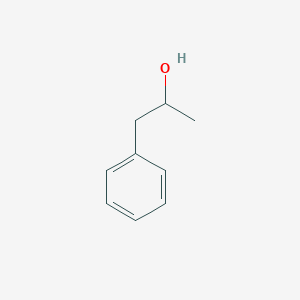
1-Phényl-2-propanol
Vue d'ensemble
Description
1-Phenyl-2-propanol, also known as alpha-methylphenethyl alcohol, is an organic compound with the molecular formula C9H12O. It is characterized by a phenyl group attached to a propanol chain. This compound is significant in organic chemistry due to its versatile applications in various fields, including pharmaceuticals and fragrances .
Applications De Recherche Scientifique
1-Phenyl-2-propanol has diverse applications in scientific research:
Pharmaceuticals: It serves as a precursor in the synthesis of various drugs, particularly those requiring a phenylpropanolamine base.
Fragrance Industry: It is used for its aromatic properties in the creation of perfumes and flavorings.
Organic Chemistry Research: It is used as a standard or reference material in chromatographic analysis and other analytical techniques due to its consistent behavior under various conditions.
Mécanisme D'action
Target of Action
It’s known that this compound is a useful pharmaceutical intermediate
Mode of Action
The mode of action of 1-Phenyl-2-propanol involves its interaction with carbonyl compounds. Grignard reagents, prepared by the reaction of organohalides with magnesium, react with carbonyl compounds to yield alcohols . This reaction involves the addition of a carbanion nucleophile . .
Biochemical Pathways
1-Phenyl-2-propanol is involved in the bioreduction of 1-phenyl-2-propanone . This process is performed with growing cells of Rhodococcus erythropolis JX-021, yielding 1-Phenyl-2-propanol . The addition of stabilized carbon nucleophiles to carbonyl compounds is used in almost all metabolic pathways as the major process for forming carbon–carbon bonds .
Pharmacokinetics
It has a density of 0.973 g/mL at 25 °C , a boiling point of 219-221 °C , and a refractive index of n20/D 1.522 . These properties may impact the bioavailability of the compound.
Result of Action
It’s known that the compound is a useful pharmaceutical intermediate , suggesting that it plays a role in the synthesis of certain pharmaceuticals.
Action Environment
The action of 1-Phenyl-2-propanol can be influenced by environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place . Additionally, adequate ventilation is necessary, especially in confined areas . These factors can influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 1-Phenyl-2-propanol are not fully understood due to limited research. It is known that alcohols like 1-Phenyl-2-propanol can interact with various enzymes and proteins. They can form hydrogen bonds with enzymes and proteins, influencing their structure and function . The exact enzymes, proteins, and other biomolecules that 1-Phenyl-2-propanol interacts with are yet to be identified.
Cellular Effects
The cellular effects of 1-Phenyl-2-propanol are not well-studied. Related compounds have been shown to influence cell function. For example, a study found that certain 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives exhibited antidepressant-like activities
Molecular Mechanism
It is known that alcohols can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
A study on the bioreduction of 1-phenyl-2-propanone to 1-Phenyl-2-propanol reported that the reduction stopped after a certain period due to the strong inhibition of the substrate and the formed product .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-propanol can be synthesized through several methods:
Reduction of Phenylacetone: This method involves the reduction of phenylacetone using sodium in boiling alcohol, which primarily produces the racemic form.
Hydrogenation of Methyl Benzyl Ketone: This method involves the hydrogenation of methyl benzyl ketone.
Grignard Reaction: This involves the reaction of styrene oxide with methyl magnesium bromide.
Industrial Production Methods:
Analyse Des Réactions Chimiques
1-Phenyl-2-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylacetone.
Reduction: It can be reduced to form 1-phenyl-2-propanone.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products:
Phenylacetone: Formed through oxidation.
1-Phenyl-2-propanone: Formed through reduction.
Comparaison Avec Des Composés Similaires
- Phenylacetone
- Phenylpropanolamine
- 1-Phenylethanol
- 2-Phenyl-1-propanol
Propriétés
IUPAC Name |
1-phenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTRYIUQUDTGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862379 | |
| Record name | 1-Phenyl-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1-Phenyl-2-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19402 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | 1-Phenyl-2-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19402 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
698-87-3, 14898-87-4 | |
| Record name | 1-Phenyl-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53553 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneethanol, .alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Phenyl-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 14898-87-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYL-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/300Y7TB8EY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-phenyl-2-propanol?
A1: The molecular formula of 1-phenyl-2-propanol is C9H12O, and its molecular weight is 136.19 g/mol.
Q2: How does the structure of 1-phenyl-2-propanol influence its supramolecular structure?
A2: The position of the hydroxyl group and the presence of the phenyl group significantly influence the supramolecular structure of 1-phenyl-2-propanol. Unlike aliphatic butanols, which form clusters via O–H···O hydrogen bonds, the phenyl group in 1-phenyl-2-propanol disrupts this organization, leading to smaller, more disordered clusters and a decrease in hydrogen bonding. []
Q3: What is the preferred conformation of 1-phenyl-2-propanol?
A3: Ab initio and molecular mechanics (MM2) calculations reveal that the most stable conformation of 1-phenyl-2-propanol is a phenyl-methyl anti and phenyl-OH gauche conformation stabilized by an intramolecular OH-π hydrogen bond. []
Q4: Can 1-phenyl-2-propanol be used as a chiral building block in pharmaceutical synthesis?
A4: Yes, the (S)-enantiomer of 1-phenyl-2-propanol is a valuable chiral building block for synthesizing pharmaceuticals. It can be produced with high enantiomeric excess (>99.9%) through the biocatalytic reduction of phenylacetone using specific alcohol dehydrogenases. []
Q5: How does the presence of copper salts influence the Friedel-Crafts reaction of 1-phenyl-2-propanol with benzene?
A5: Adding copper(I) or (II) chlorides to the aluminium chloride-catalyzed reaction of benzene with 1-phenyl-2-propanol significantly enhances the regioselective formation of 1,1-diphenylpropane. []
Q6: Have theoretical calculations been used to study the elimination reactions of 1-phenyl-2-propanol?
A6: Yes, theoretical calculations using various methods like MP2 and DFT have been employed to investigate the gas-phase elimination kinetics of 1-phenyl-2-propanol. These studies provide insights into the reaction mechanisms, transition state structures, and the influence of methyl substitution on reaction rates. []
Q7: Can molecular modeling be used to understand the enantioselectivity of lipases towards 1-phenyl-2-propanol?
A7: Yes, molecular modeling studies, coupled with stereoelectronic considerations, suggest that lipase-catalyzed reactions, including those involving 1-phenyl-2-propanol, are under stereoelectronic control, especially at the transition state. The enantioselectivity arises from the lipase-induced strain differences at the transition state between the two enantiomers. []
Q8: What factors influence the release of 2-methyl-1-phenyl-2-propanol from dendrimers and stylomers?
A8: The release of 2-methyl-1-phenyl-2-propanol, triggered by neighboring-group-assisted hydrolysis of 2-carbamoylbenzoates at neutral pH, is significantly influenced by the polarity and solubility of the conjugate system. Structural factors, such as the presence of catalytic functionalities near the release unit, also play a crucial role. []
Q9: What analytical techniques have been used to characterize and study 1-phenyl-2-propanol?
A9: Various analytical techniques have been employed to study 1-phenyl-2-propanol, including:* Gas chromatography-mass spectrometry (GC-MS) for identifying and quantifying 1-phenyl-2-propanol and its metabolites. [, ]* High-performance liquid chromatography (HPLC) for separating and analyzing 1-phenyl-2-propanol enantiomers, often utilizing chiral stationary phases. [, , ] * Wide-angle X-ray scattering to determine the atomic-scale structure and supramolecular organization of 1-phenyl-2-propanol. []* Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to study conformational equilibriums and identify functional groups. []* Cyclic voltammetry (CV) to characterize inclusion complexes of 1-phenyl-2-propanol with chiral selectors like sulfonated β-cyclodextrin. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
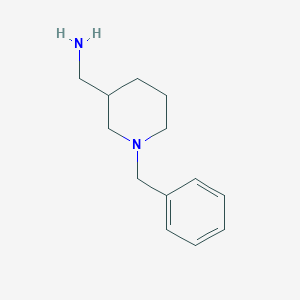

![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)
